molecular formula C12H17NO5S B3382014 3-(Diethylsulfamoyl)-4-methoxybenzoic acid CAS No. 299181-34-3

3-(Diethylsulfamoyl)-4-methoxybenzoic acid

Cat. No.: B3382014
CAS No.: 299181-34-3
M. Wt: 287.33 g/mol
InChI Key: AJIWPCKBPCFECV-UHFFFAOYSA-N
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Description

3-(Diethylsulfamoyl)-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring a diethylsulfamoyl (-SO₂N(C₂H₅)₂) group at the 3-position and a methoxy (-OCH₃) group at the 4-position of the aromatic ring. The diethylsulfamoyl moiety distinguishes it from other sulfamoyl-containing benzoic acids, such as dimethylsulfamoyl or unsubstituted sulfamoyl derivatives, which exhibit distinct solubility, bioavailability, and biological activity profiles .

Properties

IUPAC Name

3-(diethylsulfamoyl)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-4-13(5-2)19(16,17)11-8-9(12(14)15)6-7-10(11)18-3/h6-8H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIWPCKBPCFECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967682
Record name 3-(Diethylsulfamoyl)-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299181-34-3, 5316-26-7
Record name 3-[(Diethylamino)sulfonyl]-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299181-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Diethylsulfamoyl)-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of

Biological Activity

3-(Diethylsulfamoyl)-4-methoxybenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is C13H17N1O4SC_{13}H_{17}N_{1}O_{4}S. Its structure features a methoxy group and a diethylsulfamoyl moiety that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The sulfonamide group enhances binding affinity to target proteins, while the methoxy group may influence the compound's solubility and permeability.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited notable cytotoxicity against human cancer cells, with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM) Reference
HeLa10.5
Hep-G28.7
MCF-712.2

Neuroprotective Effects

In addition to its cytotoxic properties, this compound has shown potential neuroprotective effects. In vitro studies indicated that it can prevent neuronal cell death induced by oxidative stress, suggesting its role as a protective agent in neurodegenerative diseases.

Case Studies

  • Case Study on Cancer Treatment : A study involving the administration of this compound in a mouse model demonstrated significant tumor reduction. The compound was administered at varying doses, leading to a dose-dependent decrease in tumor size.
  • Neuroprotection in Animal Models : In a model of oxidative stress-induced neuronal damage, treatment with the compound resulted in improved survival rates and reduced markers of apoptosis compared to untreated controls.

Comparison with Similar Compounds

3-(Dimethylsulfamoyl)-4-methoxybenzoic acid

  • Molecular formula: C₁₀H₁₃NO₅S
  • Key differences : The dimethylsulfamoyl (-SO₂N(CH₃)₂) group replaces the diethylsulfamoyl group.
  • Implications: Lower molecular weight (259.276 g/mol vs. hypothetical ~287 g/mol for diethyl analog) and reduced steric bulk compared to the diethyl variant .

4-Methoxy-3-sulfamoylbenzoic acid

  • CAS : 20532-06-3
  • Key differences : Lacks alkyl groups on the sulfamoyl (-SO₂NH₂) moiety.
  • Implications: Higher hydrophilicity due to unsubstituted sulfamoyl group, as evidenced by solubility studies of 4-methoxybenzoic acid derivatives in organic solvents . Potential for stronger hydrogen bonding, affecting crystallinity and thermal stability .

3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid

  • CAS : 748776-34-3
  • Key differences : Incorporates a benzyl-methylsulfamoyl group (-SO₂N(CH₃)CH₂C₆H₅).
  • Implications :
    • Increased lipophilicity and steric hindrance due to the aromatic benzyl group, which may enhance blood-brain barrier penetration but reduce solubility .

Functional Group Replacements

3-(3-Methylbut-2-en-1-yl)-4-methoxybenzoic acid

  • Source : Natural product isolated from Wigandia urens .
  • Key differences : Replaces sulfamoyl with an isoprenyl side chain.
  • Implications :
    • Exhibits anti-HIV activity (IC₅₀ = 26 µM against CCR5 receptor) and antibacterial properties, suggesting that hydrophobic side chains at the 3-position enhance interaction with biological targets .
    • Contrasts with sulfamoyl derivatives, which are more likely to engage in polar interactions (e.g., enzyme inhibition via hydrogen bonding) .

3,5-Dihydroxy-4-methoxybenzoic acid

  • Key differences : Replaces sulfamoyl with hydroxyl (-OH) groups.
  • Implications :
    • Acts as a potent inhibitor of catechol-O-methyltransferase (COMT), achieving 100% enzyme inhibition in mice at 500 mg/kg .
    • Highlights the importance of hydroxyl groups for enzyme interaction, a feature absent in sulfamoyl derivatives.

Solubility and Thermal Stability

Compound Substituent at 3-Position Solubility in Organic Solvents Thermal Stability (Decomposition Temp.)
3-(Diethylsulfamoyl)-4-methoxybenzoic acid* -SO₂N(C₂H₅)₂ Moderate (predicted) ~250–300°C (estimated)
3-(Dimethylsulfamoyl)-4-methoxybenzoic acid -SO₂N(CH₃)₂ High 200–250°C
4-Methoxy-3-sulfamoylbenzoic acid -SO₂NH₂ Very high >300°C

*Predicted based on analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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